Product packaging for alpha,alpha'-Dianilino-p-xylene(Cat. No.:CAS No. 13170-62-2)

alpha,alpha'-Dianilino-p-xylene

Cat. No.: B080408
CAS No.: 13170-62-2
M. Wt: 288.4 g/mol
InChI Key: DXWQPWMYKQYRDS-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Diamines in Contemporary Organic Chemistry

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. wikipedia.org These structures, which include well-known examples like the phenylenediamines (ortho, meta, and para isomers), are fundamental building blocks in modern organic chemistry. blogspot.com The position of the amino groups on the aromatic ring significantly influences the compound's physical and chemical properties. blogspot.com

The amino groups are activating, meaning they donate a pair of electrons to the benzene (B151609) pi-bond system, which increases the rate of reaction and directs additional groups to the ortho and para positions. blogspot.com Aromatic diamines are crucial precursors in the synthesis of a wide array of materials, including pesticides, pharmaceuticals, and dyes. wikipedia.org Their ability to form strong, stable bonds makes them ideal monomers for the production of high-performance polymers such as polyamides, polyimides, and polyureas. wikipedia.orgtaylorandfrancis.com

Historical Development and Initial Recognition of alpha,alpha'-Dianilino-p-xylene as a Research Intermediate

While a detailed historical account of the first synthesis of this compound is not extensively documented in readily available literature, its emergence as a research intermediate is intrinsically linked to the broader exploration of aromatic diamines and their applications. The core structure, p-xylene (B151628), is a significant industrial chemical derived from petroleum naphtha. wikipedia.org The development of synthetic routes to functionalize such basic aromatic hydrocarbons has been a continuous focus of chemical research.

The recognition of this compound as a valuable intermediate likely stemmed from the need for more complex and tailored diamine monomers in polymer science and fine chemical synthesis. Its structure, featuring two aniline (B41778) moieties connected by a p-xylyl linker, offers specific steric and electronic properties that are desirable in the creation of advanced materials. The compound is now recognized as a key building block and is commercially available for research purposes. scbt.comcalpaclab.com

Significance of this compound as a Precursor for High-Performance Materials and Specialty Chemicals

The significance of this compound lies in its role as a precursor to high-performance materials and specialty chemicals. Its molecular structure, with a molecular formula of C₂₀H₂₀N₂ and a molecular weight of 288.39 g/mol , provides a unique combination of rigidity from the aromatic rings and flexibility from the methylene-amine linkages. scbt.comguidechem.com

This diamine is a key monomer in the synthesis of certain polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries. The specific structure of this compound influences the final properties of the resulting polymers.

Furthermore, it serves as a scaffold for the synthesis of more complex molecules in the realm of specialty chemicals. The two secondary amine groups can be further functionalized, allowing for the creation of a diverse range of derivatives with tailored properties for applications in areas such as dyes, pigments, and organic electronics.

Overview of Key Research Domains and Methodological Approaches

Current research involving this compound is primarily focused on its application in materials science and synthetic organic chemistry.

Key Research Domains:

Polymer Chemistry: A significant area of research is the use of this compound as a monomer for the synthesis of novel polyamides and polyimides. Researchers are exploring how its incorporation affects the thermal, mechanical, and optical properties of the resulting polymers.

Coordination Chemistry: The nitrogen atoms in the diamine can act as ligands, binding to metal ions to form coordination complexes. Research in this area investigates the catalytic activity and structural properties of these metal-diamine complexes.

Organic Synthesis: The compound serves as a versatile starting material for the synthesis of new organic molecules. Methodological approaches focus on the selective functionalization of the aromatic rings or the amine groups to create compounds with specific electronic or biological properties.

Methodological Approaches:

The primary methodological approach for utilizing this compound is through standard organic synthesis techniques. This includes reactions such as acylation, alkylation, and condensation to form polymers or other complex organic structures.

Characterization of the resulting materials and compounds is typically performed using a variety of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure. nih.gov

Infrared (IR) Spectroscopy: To identify functional groups. nih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation patterns. nih.gov

Thermal Analysis (TGA, DSC): To evaluate the thermal stability and phase transitions of polymers.

Chemical Profile of this compound

PropertyValueReference
CAS Number 13170-62-2 nih.govglpbio.com
Molecular Formula C₂₀H₂₀N₂ scbt.comguidechem.com
Molecular Weight 288.39 g/mol scbt.comguidechem.com
IUPAC Name N-[[4-(anilinomethyl)phenyl]methyl]aniline nih.gov
Appearance White to Almost white powder to crystal
Melting Point 127 °C avantorsciences.com
Topological Polar Surface Area 24.1 Ų guidechem.comnih.gov
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 2 guidechem.com
Rotatable Bond Count 6 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2 B080408 alpha,alpha'-Dianilino-p-xylene CAS No. 13170-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[4-(anilinomethyl)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQPWMYKQYRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345826
Record name alpha,alpha'-Dianilino-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-62-2
Record name alpha,alpha'-Dianilino-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha'-Dianilino-p-xylene
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Advanced Synthetic Methodologies and Mechanistic Pathways for Alpha,alpha Dianilino P Xylene

Investigation of Direct Amination Routes for alpha,alpha'-Dianilino-p-xylene Synthesis

Direct amination represents the most straightforward conceptual approach to synthesizing this compound. This involves reacting a p-xylene (B151628) core, appropriately functionalized at the benzylic positions, with aniline (B41778). Two principal strategies dominate this approach: nucleophilic substitution on benzylic halides and reductive amination of a dialdehyde.

Mechanistic Elucidation of Nucleophilic Aromatic Substitution on Benzylic Halides

A prevalent and well-established method for preparing this compound is the double nucleophilic substitution of an alpha,alpha'-dihalo-p-xylene (such as dichloro- or dibromo-p-xylene) with two equivalents of aniline. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The mechanism unfolds in the following steps:

Nucleophilic Attack: The nitrogen atom of an aniline molecule, acting as the nucleophile, attacks one of the electrophilic benzylic carbon atoms of the α,α'-dihalo-p-xylene.

Transition State: A five-coordinate transition state is formed, where the new C-N bond is partially forming and the carbon-halogen bond is simultaneously breaking.

Leaving Group Departure: The halide ion departs, resulting in a mono-aminated intermediate. This process is then repeated at the second benzylic position.

Deprotonation: A base, often an excess of aniline itself or an added non-nucleophilic base, removes a proton from the newly formed anilinium nitrogen, yielding the neutral diamine product and an ammonium (B1175870) salt.

The reaction rate is influenced by several factors, including the nature of the leaving group (I > Br > Cl), the solvent, and the temperature. The use of a base is critical to neutralize the hydrogen halide byproduct, which would otherwise protonate the aniline nucleophile, rendering it inactive.

Reductive Amination Strategies for p-Xylene Derivatives

Reductive amination provides an alternative pathway, starting from terephthaldehyde, a readily available derivative of p-xylene. This two-step, one-pot process involves the initial formation of a diimine, followed by its reduction.

Diimine Formation: Terephthaldehyde is treated with two equivalents of aniline. This condensation reaction, typically catalyzed by an acid, forms an N,N'-bis(phenyl)-p-xylylenediimine intermediate. The removal of water, a byproduct of this step, is often required to drive the equilibrium toward the imine.

Reduction: The diimine intermediate is subsequently reduced to the target diamine, this compound. Several reducing agents are effective for this transformation. A recent study demonstrated that imine-linked covalent organic frameworks (COFs) can be fully reduced to their amine-linked counterparts using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol. acs.org This highlights the feasibility of reducing the C=N bonds of the diimine intermediate to the C-N bonds of the final product. acs.org Other common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). acs.org Reductive amination is a key method for the monoalkylation of amines and anilines. rsc.org

Exploration of Multicomponent Reaction Incorporations for this compound Core Structure

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net While a specific MCR for the direct synthesis of this compound from simple precursors is not prominently documented, the principles of MCRs can be applied to construct similar scaffolds. For instance, reactions involving an aldehyde, an amine, and a third component are common in MCR chemistry. nih.gov The Povarov reaction, a multicomponent process that synthesizes tetrahydroquinolines from an aniline, an aldehyde, and an olefin, demonstrates the potential of MCRs to create complex amine-containing structures in one pot. nih.gov The development of a novel MCR involving, for example, terephthaldehyde, aniline, and a reducing agent in a single pot could represent a highly efficient future strategy for synthesizing the target molecule.

Catalytic Systems for Efficient and Selective Formation of this compound

Catalysis is crucial for developing efficient and selective C-N bond-forming reactions. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of this compound.

Role of Transition Metal Catalysts in C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly relevant. wikipedia.orglibretexts.org This reaction couples amines with aryl or vinyl halides and has become a widely used method due to its broad substrate scope and functional group tolerance. wikipedia.org

The catalytic cycle for a Buchwald-Hartwig amination of α,α'-dihalo-p-xylene with aniline would generally involve:

Oxidative Addition: An active Pd(0) catalyst reacts with the benzylic halide, forming a Pd(II) complex.

Amine Coordination and Deprotonation: Aniline coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The C-N bond is formed as the product, this compound, is eliminated from the palladium, regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination heavily relies on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. wikipedia.orgnih.gov Copper-catalyzed reactions, such as the Ullmann condensation, also provide a classic route for C-N bond formation, though they often require harsher conditions than their palladium-catalyzed counterparts. rsc.org

MethodPrecursorsKey Reagents/CatalystsGeneral Findings
Nucleophilic Substitutionα,α'-dihalo-p-xylene, AnilineBase (e.g., excess aniline, K₂CO₃)A traditional, straightforward method. Reactivity depends on the halide (I > Br > Cl).
Reductive AminationTerephthaldehyde, AnilineReducing agent (e.g., NaBH₄, H₂/Pd-C)Two-step, one-pot process involving imine formation and subsequent reduction. acs.orgrsc.org
Buchwald-Hartwig Aminationα,α'-dihalo-p-xylene, AnilinePd(0) catalyst, Phosphine ligand, BaseModern, highly efficient catalytic method with broad functional group tolerance. wikipedia.orglibretexts.orgcapes.gov.br

Organocatalytic Approaches to Anilino Group Introduction

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a greener alternative to transition metal catalysis. In the context of synthesizing this compound, organocatalysts can be applied to the reductive amination pathway.

For the initial imine formation between terephthaldehyde and aniline, an acidic organocatalyst can activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by aniline. rsc.org Furthermore, organocatalysts can be employed for the reduction of the intermediate diimine. For example, Hantzsch esters, in conjunction with a Brønsted acid, are known to effect the metal-free reduction of imines. This approach avoids the use of metal hydrides or high-pressure hydrogenation, contributing to a more sustainable synthetic process.

Green Chemistry Principles and Sustainable Synthesis of this compound

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Research into solvent-free reactions and the use of greener alternative media for the synthesis of N-aryl amines and related compounds offers a promising path toward more sustainable production of this compound.

One potential solvent-free approach involves the mechanochemical synthesis, where mechanical energy is used to initiate chemical reactions. While specific studies on the mechanochemical synthesis of this compound are not prevalent, this technique has been successfully applied to the synthesis of other complex organic molecules, suggesting its potential applicability.

Another avenue is the use of alternative, greener solvents. Water, supercritical fluids, and bio-based solvents are being explored as replacements for conventional organic solvents in various amination reactions. For instance, the synthesis of anilines from aryl halides has been achieved in water, which is an environmentally benign solvent. While direct application to the synthesis of this compound from precursors like alpha,alpha'-dichloro-p-xylene and aniline needs further investigation, these studies provide a strong foundation for future research.

A key reaction for the synthesis of this compound is the reductive amination of terephthalaldehyde (B141574) with aniline. While many procedures for reductive amination utilize solvents like methanol, research into greener alternatives is ongoing. The use of H-cube technology, for example, allows for in-situ imine formation and reduction, potentially reducing the need for large volumes of solvents and simplifying work-up procedures. rsc.org

Table 1: Comparison of Solvents for Amination Reactions

Solvent SystemAdvantagesDisadvantagesRelevance to this compound Synthesis
Conventional Organic Solvents (e.g., Toluene, Methanol) Good solubility of reactants, well-established procedures.Volatile, often toxic and flammable, contributes to VOC emissions.Currently the most common approach, but less sustainable.
Water Environmentally benign, non-flammable, inexpensive.Poor solubility of many organic reactants, may require phase-transfer catalysts.Potentially applicable for reactions of water-soluble precursors.
Supercritical CO2 Non-toxic, non-flammable, easily removable, can tune solvent properties.Requires high pressure equipment, may have limited solvating power for some reactants.A promising green alternative, but requires specialized infrastructure.
Solvent-Free (Mechanochemistry) Eliminates solvent use entirely, can lead to faster reactions and different product selectivities.Not suitable for all reaction types, scalability can be a challenge.A highly green option that warrants investigation for this specific synthesis.

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. It measures the amount of starting materials that are incorporated into the final desired product. Designing synthetic routes with high atom economy is a cornerstone of green chemistry.

The synthesis of this compound can be approached through several pathways, each with a different theoretical atom economy. A common method involves the reaction of alpha,alpha'-dichloro-p-xylene with two equivalents of aniline. In this reaction, two equivalents of hydrogen chloride are formed as a byproduct, which lowers the atom economy.

Reaction: C₆H₄(CH₂Cl)₂ + 2 C₆H₅NH₂ → C₆H₄(CH₂NHC₆H₅)₂ + 2 HCl

An alternative approach with potentially higher atom economy is the direct reductive amination of terephthalaldehyde with aniline. In this case, the only byproduct is water.

Reaction: C₆H₄(CHO)₂ + 2 C₆H₅NH₂ + 2 H₂ → C₆H₄(CH₂NHC₆H₅)₂ + 2 H₂O

Process Intensification and Scale-Up Research for Industrial Relevance

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the industrial production of this compound, adopting process intensification strategies is key to improving economic viability and reducing the environmental footprint.

One of the most promising technologies for process intensification is the use of continuous flow reactors. These systems offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for easier automation and control. The synthesis of this compound via reductive amination could be well-suited for a continuous flow process, allowing for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities.

The development of robust and highly active heterogeneous catalysts is also crucial for the industrial scale-up of the synthesis. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, which simplifies the purification process and reduces waste. For the reductive amination of terephthalaldehyde, catalysts based on nickel, palladium, or platinum supported on materials like carbon or alumina (B75360) could be employed. A Chinese patent describes a method for preparing p-xylylenediamine using a nickel catalyst in a loop reactor, highlighting the industrial interest in catalytic hydrogenation for similar compounds. google.com

Furthermore, research into the scale-up of the synthesis of related N,N'-disubstituted-p-phenylenediamines has highlighted the importance of excluding oxygen during the neutralization and work-up steps to prevent product degradation and improve yield and purity. google.comgoogle.com This is a critical consideration for the industrial production of this compound.

Table 2: Potential Process Intensification Strategies for this compound Synthesis

StrategyDescriptionPotential Benefits
Continuous Flow Synthesis Conducting the reaction in a continuous stream rather than in a large batch reactor.Improved heat and mass transfer, enhanced safety, easier automation and control, potential for higher yields and purities.
Heterogeneous Catalysis Using a solid catalyst that is in a different phase from the reactants.Easy separation and recycling of the catalyst, reduced waste, simplified product purification.
Microwave-Assisted Synthesis Using microwave irradiation to heat the reaction mixture.Rapid heating, shorter reaction times, potential for improved yields and selectivities.
Ultrasonic-Assisted Synthesis Using high-frequency sound waves to promote the reaction.Enhanced mass transfer, can lead to faster reactions and improved yields.

While specific research on the industrial-scale synthesis of this compound using these advanced methodologies is limited in publicly available literature, the principles and technologies are well-established for related chemical processes. Future research and development in this area will be critical for realizing a truly sustainable and economically viable manufacturing process for this important chemical intermediate.

Chemical Reactivity and Reaction Mechanisms of Alpha,alpha Dianilino P Xylene

Reactivity Studies of the Secondary Amine Functionalities

The nitrogen atoms of the secondary amine groups in alpha,alpha'-Dianilino-p-xylene possess lone pairs of electrons, making them nucleophilic and susceptible to reactions with various electrophiles.

Acylation and Alkylation Reaction Mechanisms

Acylation: The secondary amine functionalities of this compound can readily undergo acylation reactions. This typically involves treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The mechanism is a nucleophilic acyl substitution. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., a chloride ion) results in the formation of an N-acylated product. The presence of a base is often necessary to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the nitrogen, increasing its nucleophilicity.

Alkylation: Similar to acylation, the secondary amines can be alkylated using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (S_N2 for primary and some secondary alkyl halides). chemistry.coach The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The rate of this reaction is influenced by the steric hindrance around both the amine and the alkyl halide. Friedel-Crafts alkylation principles can also be considered in the broader context of reactions involving xylene derivatives, although direct alkylation on the nitrogen is more characteristic of the amine functionality. plymouth.ac.ukplymouth.ac.uk It is important to note that Friedel-Crafts reactions typically involve the alkylation of an aromatic ring, and while the parent structure contains a xylene ring, the reactivity of the amine groups is distinct. masterorganicchemistry.com

Table 1: Comparison of Acylation and Alkylation of Secondary Amines
FeatureAcylationAlkylation
Electrophile Acyl Halide, Acid Anhydride (B1165640)Alkyl Halide
Mechanism Nucleophilic Acyl SubstitutionNucleophilic Substitution (S_N2)
Intermediate Tetrahedral IntermediateTransition State (S_N2)
Product N-Acyl DerivativeN-Alkyl Derivative
Byproduct Acid (e.g., HCl)Halide Salt

Oxidative Coupling Reactions and Polymerization Pathways

The secondary amine groups of this compound can participate in oxidative coupling reactions, which can lead to the formation of polymers. When subjected to oxidizing agents, the nitrogen atoms can be oxidized, forming radical cations or other reactive intermediates. These intermediates can then couple with each other, leading to the formation of new N-N or C-N bonds and the growth of a polymer chain. The specific pathway and the structure of the resulting polymer are highly dependent on the oxidant used and the reaction conditions.

While specific studies on the polymerization of this compound itself are not widely documented in the provided search results, the polymerization of related xylene derivatives, such as α,α′-bis(tetrahydrothiophenio)-p-xylene dichloride, has been shown to proceed through a quinodimethane intermediate followed by anionic polymerization. rsc.org This suggests that the xylene backbone can be a key component in polymerization processes.

Investigation of Reactivity at the Benzylic Methylene (B1212753) Positions

The methylene groups (-CH₂-) situated between the phenyl ring and the nitrogen atoms are known as benzylic positions. These positions exhibit enhanced reactivity due to their proximity to the aromatic ring. libretexts.org

Free Radical Reactions and Radical Polymerization Initiation

The benzylic hydrogens in this compound are susceptible to abstraction by free radicals. This is because the resulting benzylic radical is stabilized by resonance with the adjacent benzene (B151609) ring. libretexts.orgyoutube.comyoutube.com The unpaired electron can be delocalized over the aromatic system, lowering the energy of the radical intermediate and facilitating its formation.

Initiation of free radical reactions at the benzylic position can be achieved using radical initiators such as peroxides or through the application of heat or light. youtube.com Once formed, the benzylic radical can participate in various reactions, including halogenation or acting as an initiator for radical polymerization. In the context of polymerization, the benzylic radical could add to a monomer, initiating a chain-growth process.

Table 2: Factors Influencing Benzylic Radical Stability
FactorDescription
Resonance The primary stabilizing factor, delocalizing the unpaired electron into the aromatic pi system. youtube.com
Hyperconjugation Minor contribution from the interaction of the radical p-orbital with adjacent C-H sigma bonds.

Functionalization through Condensation Reactions

The benzylic methylene groups can also be involved in condensation reactions. For instance, under certain conditions, they might react with carbonyl compounds in reactions analogous to the aldol (B89426) or Claisen condensations, particularly if the benzylic protons are sufficiently acidic. numberanalytics.com Condensation reactions involving xylene and formaldehyde (B43269) are known to produce resinous products, indicating the potential for the benzylic positions to be sites of C-C bond formation. google.com These reactions are often catalyzed by acids or bases and involve the formation of a nucleophilic carbanion at the benzylic position, which then attacks an electrophilic carbonyl carbon. numberanalytics.com

Intramolecular Cyclization and Rearrangement Pathways of this compound Derivatives

Derivatives of this compound, particularly those with appropriate functional groups, can undergo intramolecular cyclization reactions. For example, if the aniline (B41778) rings or the xylene ring were substituted with groups capable of reacting with the amine or benzylic positions, intramolecular ring formation could occur.

Intramolecular Friedel-Crafts reactions are a well-established method for forming cyclic structures. masterorganicchemistry.com While this typically involves an acyl or alkyl group attached to an aromatic ring that then cyclizes onto the same or a different aromatic ring, analogous intramolecular reactions involving the amine or benzylic positions of this compound derivatives are conceivable. For instance, a derivative with a carboxylic acid group on one of the aniline rings could potentially undergo an intramolecular acylation with the other amine group to form a macrocyclic lactam. The synthesis of various heterocyclic and polycyclic compounds often relies on such intramolecular cyclization strategies. masterorganicchemistry.comresearchgate.netrsc.org

Rearrangement reactions are also a possibility for derivatives of this compound, especially under acidic conditions or upon the formation of carbocation intermediates. However, specific examples of rearrangements involving this compound were not found in the search results.

Role of this compound as a Monomer in Polycondensation Processes

Chain Growth and Termination Mechanisms

Further empirical research and publication in peer-reviewed journals are necessary to elucidate the specific chemical behaviors of this compound in polycondensation reactions.

Advanced Spectroscopic and Structural Elucidation of Alpha,alpha Dianilino P Xylene and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of α,α'-Dianilino-p-xylene in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms and the chemical environment of each nucleus.

In principle, the ¹H NMR spectrum of α,α'-Dianilino-p-xylene would exhibit distinct signals for the aromatic protons on the central xylene ring and the terminal aniline (B41778) groups, as well as the methylene (B1212753) (CH₂) and amine (NH) protons. The precise chemical shifts of these protons are highly sensitive to the molecule's conformation. For instance, rotation around the various single bonds (C-N, C-C) can lead to different spatial arrangements of the phenyl rings, which in turn influences the shielding and deshielding of nearby protons.

Furthermore, NMR is a powerful tool for investigating dynamic processes such as tautomerism. In molecules with N-H bonds adjacent to unsaturated systems, proton tautomerism can occur. For α,α'-Dianilino-p-xylene, this could involve the migration of the amine proton. While this is less common for simple amines, the possibility can be investigated using variable temperature NMR studies. Changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for such equilibria. For example, in studies of related compounds like N,N'-diphenyl-6-aminofulvene-1-aldimine, solid-state NMR has been used to characterize ultrafast intramolecular proton tautomerism in N-H-N hydrogen bonds. fu-berlin.denih.gov

Illustrative NMR Data for a Related Phenylenediamine Derivative:

Proton Type Exemplary Chemical Shift Range (ppm) Multiplicity Notes
Aromatic (central ring)7.0 - 7.5Singlet or MultipletThe symmetry of the p-disubstituted ring can simplify the spectrum.
Aromatic (aniline rings)6.5 - 7.3MultipletProtons in ortho, meta, and para positions will have different shifts.
Methylene (-CH₂-)4.0 - 4.5Singlet or DoubletCoupling to the NH proton might be observed.
Amine (-NH-)3.5 - 5.0Broad SingletThe chemical shift can be highly variable and dependent on solvent and concentration.

This table is illustrative and does not represent experimental data for α,α'-Dianilino-p-xylene.

Vibrational Spectroscopic Techniques (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the presence and nature of hydrogen bonds and other non-covalent interactions, which play a crucial role in the solid-state packing and solution-phase aggregation of α,α'-Dianilino-p-xylene.

The N-H stretching vibration, typically observed in the FTIR spectrum between 3300 and 3500 cm⁻¹, is a key indicator of hydrogen bonding. In a non-hydrogen-bonded state, this band is sharp. In the presence of hydrogen bonding, the band broadens and shifts to a lower frequency. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. For instance, studies on mixtures containing bipyridines and carboxylic acids have utilized the shifts in the hydroxyl and carbonyl stretching bands to analyze the formation and strength of hydrogen-bonded complexes. rsc.org

Raman spectroscopy, which relies on changes in polarizability during a vibration, is particularly useful for studying the symmetric vibrations of the aromatic rings and the C-C backbone of the xylene unit. nih.govpace.edu Intermolecular interactions, such as π-π stacking between the phenyl rings, can cause subtle shifts in the positions and changes in the intensities of these bands. researchgate.netsryahwapublications.com By comparing the spectra of the solid-state with those in dilute solution, one can gain insights into the nature of the intermolecular forces governing the crystal packing.

Illustrative Vibrational Frequencies for Related Amine Compounds:

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Information Gained
N-H Stretch3300 - 3500FTIRPresence and strength of hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100FTIR, RamanConfirmation of aromatic moieties.
C-H Stretch (Aliphatic)2850 - 2960FTIR, RamanConfirmation of methylene groups.
C=C Stretch (Aromatic)1400 - 1600FTIR, RamanRing vibrations, sensitive to substitution and intermolecular interactions.
C-N Stretch1250 - 1350FTIRStretching of the carbon-nitrogen bond.

This table is illustrative and based on general group frequencies and data for related compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic structure and photophysical properties of α,α'-Dianilino-p-xylene. The UV-Vis spectrum arises from the absorption of photons that excite electrons from the ground state to higher energy electronic states. The wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the chromophores present in the molecule.

For α,α'-Dianilino-p-xylene, the principal chromophores are the aniline and p-xylene (B151628) moieties. The electronic transitions are typically of the π → π* type within the aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent polarity and by the formation of complexes. For example, in a series of related N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives, the absorption maxima were observed to be in the range of 266–414 nm, with shifts dependent on the substituents. researchgate.net

Fluorescence spectroscopy measures the emission of light from the excited state as it returns to the ground state. The fluorescence spectrum, Stokes shift (the difference in wavelength between the absorption and emission maxima), and quantum yield are important parameters that provide information about the excited state dynamics. The fluorescence properties can be sensitive to the molecular conformation and the local environment, making fluorescence a useful tool for probing intermolecular interactions and the formation of complexes.

Illustrative Photophysical Data for a Related Phenylenediamine Derivative:

Parameter Exemplary Value/Range Significance
Absorption Maximum (λ_max)280 - 320 nmCorresponds to π → π* transitions in the aromatic systems. researchgate.netnist.gov
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹Indicates the probability of the electronic transition.
Emission Maximum (λ_em)350 - 450 nmWavelength of maximum fluorescence intensity.
Stokes Shift50 - 100 nmProvides information about the difference in geometry between the ground and excited states.
Fluorescence Quantum Yield (Φ_f)0.1 - 0.5Efficiency of the fluorescence process.

This table is illustrative and based on data for related aromatic amines.

Mass Spectrometry for Complex Mixture Analysis and Reaction Intermediate Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of α,α'-Dianilino-p-xylene and for identifying its fragmentation patterns, which can confirm the molecular structure. High-resolution mass spectrometry can provide the exact molecular formula.

In the context of reactions involving α,α'-Dianilino-p-xylene, electrospray ionization (ESI) and other soft ionization techniques are particularly useful for the identification of reaction intermediates. nist.gov These methods allow for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of transient species that are crucial for understanding reaction mechanisms. By coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, and the various components, including starting materials, intermediates, and products, can be identified. Collision-induced dissociation (CID) experiments can be performed on the mass-selected ions of intermediates to induce fragmentation and gain further structural information.

X-ray Crystallography for Crystalline Polymorphs and Intermolecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of α,α'-Dianilino-p-xylene in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state.

Furthermore, X-ray crystallography is essential for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and their control is critical in many applications. For related flexible molecules, conformational polymorphism is common, where different crystal packing arrangements accommodate different molecular conformations. researchgate.net The analysis of the crystal structure of related compounds, such as [1,4-Phenylenebis(methylene)]bis(N,N-diethylethanaminium) dibromide, reveals how intermolecular forces like C-H···Br and C-H···π interactions dictate the three-dimensional network. nih.gov Similarly, for α,α'-Dianilino-p-xylene, X-ray crystallography would elucidate the role of N-H···π and π-π stacking interactions in the crystal packing.

Illustrative Crystallographic Data for a Related Phenylenediamine Derivative:

Parameter Exemplary Value Information Provided
Crystal SystemMonoclinicThe basic symmetry of the crystal lattice.
Space GroupP2₁/cThe symmetry operations that describe the arrangement of molecules in the unit cell.
a, b, c (Å)10.5, 15.2, 8.8The dimensions of the unit cell.
β (°)95The angle of the unit cell for a monoclinic system.
Z4The number of molecules in the unit cell.

This table is illustrative and based on crystallographic data for related organic compounds. researchgate.netnih.gov

In-situ Spectroscopic Monitoring of Reactions Involving alpha,alpha'-Dianilino-p-xylene

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need to isolate intermediates or products. This provides a dynamic view of the reaction progress and can reveal mechanistic details that are not accessible from the analysis of the final products alone.

Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can be used to track the disappearance of reactants and the appearance of products and intermediates in reactions involving α,α'-Dianilino-p-xylene. For example, in a reaction where the amine groups of α,α'-Dianilino-p-xylene are functionalized, in-situ FTIR could monitor the decrease in the intensity of the N-H stretching band and the appearance of new bands corresponding to the modified functional group. Similarly, in-situ NMR could track the changes in the chemical shifts of the protons and carbons adjacent to the reaction center. These techniques provide kinetic data and can help to identify transient species, leading to a more complete understanding of the reaction mechanism.

Computational Chemistry and Theoretical Modeling of Alpha,alpha Dianilino P Xylene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the context of α,α'-Dianilino-p-xylene, DFT calculations are instrumental in understanding its electronic structure and predicting its reactivity.

Researchers employ various hybrid DFT functionals, such as B3LYP and SCAN0, to model the behavior of α,α'-Dianilino-p-xylene. arxiv.org These functionals are used in conjunction with appropriate basis sets, like the d-aug-cc-pVDZ basis set, which is augmented with diffuse functions to accurately describe the electron distribution, particularly in the outer regions of the molecule. arxiv.org This is crucial for calculating properties like molecular polarizability. arxiv.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to calculate the molecular polarizability (α), which describes how the electron cloud of the molecule is distorted by an external electric field. arxiv.org This is typically achieved using a finite-field method, where the polarizability is determined as the first derivative of the dipole moment with respect to the applied electric field. arxiv.org The accuracy of these calculations can be benchmarked against higher-level methods like Linear-Response Coupled-Cluster with Singles and Doubles (LR-CCSD). arxiv.org

Table 1: Representative DFT Functionals and Basis Sets for Electronic Structure Calculations

FunctionalBasis SetProperties Calculated
B3LYPd-aug-cc-pVDZMolecular Polarizability, Dipole Moment
SCAN0d-aug-cc-pVDZMolecular Polarizability, Dipole Moment

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solution Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how α,α'-Dianilino-p-xylene behaves over time, particularly in the presence of other molecules or in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and bulk properties.

For α,α'-Dianilino-p-xylene, MD simulations can reveal how the flexible anilino groups rotate and interact with each other and with surrounding solvent molecules. These simulations can elucidate the nature of intermolecular forces, such as van der Waals interactions and potential hydrogen bonding (if appropriate solvents are used), which govern the molecule's aggregation behavior and solubility.

By simulating the molecule in a box of solvent, one can study its solvation shell and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in α,α'-Dianilino-p-xylene. This information is crucial for understanding its behavior in solution and for designing applications where its solubility is a key factor.

Prediction of Spectroscopic Signatures from Quantum Chemical Calculations

Quantum chemical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental observations. For α,α'-Dianilino-p-xylene, these calculations can predict various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. By analyzing the molecular orbitals involved in these electronic transitions, researchers can understand the nature of the absorption bands.

Similarly, calculations of vibrational frequencies can predict the positions of peaks in IR and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted spectra can then be compared with experimental data to confirm the molecule's structure and to assign specific vibrational modes to the observed spectral features.

Reaction Pathway Energetics and Transition State Locating for Mechanistic Insights

Understanding the mechanisms of chemical reactions involving α,α'-Dianilino-p-xylene is crucial for controlling its synthesis and predicting its degradation pathways. Computational chemistry provides powerful tools for exploring reaction pathways and identifying the transition states that connect reactants, intermediates, and products.

By mapping the potential energy surface of a reaction, researchers can calculate the activation energies and reaction enthalpies. This involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle points corresponding to the transition states. Techniques like the nudged elastic band (NEB) method or dimer method can be used to find the minimum energy path between reactants and products.

For instance, the oxidation or reduction of α,α'-Dianilino-p-xylene can be studied computationally. By modeling the approach of an oxidizing or reducing agent and calculating the energy profile of the reaction, one can gain detailed insights into the reaction mechanism, including the identification of key intermediates and the rate-determining step.

Quantitative Structure-Reactivity Relationships (QSRR) for Derivatives of alpha,alpha'-Dianilino-p-xylene

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For derivatives of α,α'-Dianilino-p-xylene, QSRR models can be developed to predict the reactivity of new, unsynthesized compounds.

This process involves calculating a set of molecular descriptors for a series of α,α'-Dianilino-p-xylene derivatives with varying substituents on the aniline (B41778) rings or the xylene core. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a model that relates the descriptors to an experimentally measured or computationally predicted reactivity parameter (e.g., reaction rate constant, activation energy). Such models can accelerate the discovery of new derivatives with desired reactivity profiles for specific applications. For example, a machine learning model could be trained on a dataset of molecules to predict properties like polarizability, potentially offering a faster alternative to direct DFT calculations for large sets of molecules. arxiv.org

Advanced Materials Science Applications Derived from Alpha,alpha Dianilino P Xylene

Precursor in the Synthesis of High-Performance Polymers

The presence of two reactive N-H bonds makes alpha,alpha'-Dianilino-p-xylene a suitable candidate for polycondensation reactions, a common method for synthesizing high-performance polymers. These polymers are sought after for their superior thermal, mechanical, and chemical stability.

Polyimides and Polyamides with Enhanced Thermal and Mechanical Properties

Table 1: Projected Thermal and Mechanical Properties of Polyamides Derived from this compound This table presents hypothetical data based on typical values for aromatic polyamides.

Property Projected Value Significance
Glass Transition Temperature (Tg) 250-300 °C Indicates high-temperature operational stability.
10% Weight-Loss Temperature > 500 °C Demonstrates excellent thermal stability.
Tensile Strength 80-120 MPa Suggests strong and durable materials.

Similarly, polyimides are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis of polyimides generally proceeds in two steps: the formation of a polyamic acid from a diamine and a dianhydride, followed by a cyclodehydration (imidization) step. This compound could serve as the diamine component, reacting with dianhydrides like pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). The resulting polyimides would be expected to be amorphous and exhibit good solubility in organic solvents due to the non-coplanar structure introduced by the aniline (B41778) groups, a desirable trait for processability.

Synthesis of Poly(azomethine)s and Schiff Base Polymers for Functional Applications

Poly(azomethine)s, also known as poly(imines) or Schiff base polymers, are synthesized through the polycondensation of diamines with dicarbonyl compounds, such as dialdehydes or diketones. gatech.edudergipark.org.tr These polymers are of significant interest due to their thermal stability and semiconducting and optical properties. researchgate.net The reaction of this compound with aromatic dialdehydes, for instance, terephthaldehyde, would yield a poly(azomethine) with a conjugated backbone. researchgate.net The presence of the imine (C=N) linkages in the polymer chain is crucial for its electronic properties. ekb.eg Such polymers have potential applications in various fields, including as thermal resistant materials and in electronics. gatech.edu

Integration into Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. researchgate.net They are constructed from organic building blocks (linkers) that form strong covalent bonds. diva-portal.org Diamines are common linkers in the synthesis of COFs, often reacted with trialdehydes to form 2D or 3D porous networks. unito.it this compound, with its defined geometry and reactive amine groups, could be a suitable linker for creating COFs with unique pore environments and functionalities. These materials are promising for applications in gas storage, separation, and catalysis. chemspider.com

Porous Organic Polymers (POPs) are another class of porous materials, similar to COFs but often with amorphous or less crystalline structures. nih.gov The synthesis of POPs can also utilize diamine monomers. The incorporation of this compound into a POP structure could impart favorable properties such as high thermal stability and chemical resistance, making them useful for a variety of applications. nih.gov

Development of Functional Monomers for Optoelectronic and Electronic Materials

The electron-rich nature of the aniline moieties in this compound suggests its potential for use in the development of functional monomers for organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In Organic Light-Emitting Diodes (OLEDs), materials with good charge transport properties are essential. While no specific studies on the use of this compound in OLEDs have been found, its derivatives could potentially be investigated as host materials in the emissive layer.

In the field of Organic Photovoltaics (OPVs), hole-transporting materials (HTMs) play a crucial role in extracting and transporting positive charge carriers (holes). Arylamine-containing molecules are widely used as HTMs. researchgate.net The structure of this compound, with its two aniline units, makes it a candidate for derivatization to create novel HTMs. Modifications to the core structure could be made to tune its highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the photoactive layer of an OPV device.

Charge Transport Materials

The ability to transport charge is fundamental to the operation of many organic electronic devices. Materials based on triarylamines are well-known for their hole-transporting capabilities. researchgate.net The N,N'-diphenyl-p-phenylenediamine core within the structure of this compound is a classic hole-transporting moiety. Polymers incorporating this unit would be expected to exhibit hole-transporting properties. The hole mobility in such materials is a key parameter determining their performance. While experimental data for polymers derived from this compound is not available, a comparison with other arylamine-based polymers suggests that hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs could potentially be achieved.

Table 2: Projected Electronic Properties of Materials Derived from this compound This table presents hypothetical data based on typical values for arylamine-based charge transport materials.

Property Projected Value Relevance
HOMO Level -5.2 to -5.5 eV Determines the efficiency of hole injection/extraction.
LUMO Level -2.0 to -2.3 eV Influences electron blocking/transport properties.
Hole Mobility 10⁻⁵ - 10⁻³ cm²/Vs Indicates the efficiency of positive charge transport.

Self-Assembly of Supramolecular Architectures Utilizing this compound Motifs

The molecular structure of this compound inherently contains the necessary components for directed self-assembly into complex supramolecular architectures. The key to this behavior lies in the interplay of non-covalent interactions that the molecule can engage in. The secondary amine groups are capable of forming hydrogen bonds, acting as both donors and acceptors. Furthermore, the phenyl rings of the aniline and xylene components can participate in π-π stacking interactions.

While detailed studies on the self-assembly of the standalone this compound molecule are not extensively documented in the literature, its incorporation into larger structures, such as polymers, provides a framework for predictable, ordered arrangements. In such systems, the dianilino-p-xylene motif can dictate the packing of polymer chains, influencing the morphology and, consequently, the material's bulk properties. For instance, the hydrogen bonding capabilities can lead to the formation of well-defined, one-dimensional chains or two-dimensional sheets, while π-π stacking can further stabilize these assemblies. The flexible methylene (B1212753) spacers on the xylene core provide conformational freedom, allowing the molecule to adopt geometries that optimize these intermolecular interactions. This adaptability is crucial for the formation of highly ordered domains within a material.

Applications in Responsive Materials and Sensors

The anilino moieties within the this compound structure are redox-active, meaning they can be reversibly oxidized and reduced. This property is central to its application in the development of responsive materials, particularly those that react to electrical stimuli (electrochromic materials) or changes in the chemical environment (redox-responsive materials and sensors).

When incorporated into a polymer backbone, such as in a polyamide, the dianilino-p-xylene unit can undergo electrochemical oxidation. This process typically involves the removal of electrons from the nitrogen atoms, leading to the formation of radical cations. This change in the electronic state of the molecule results in a change in its light absorption properties, causing the material to change color. This phenomenon is known as electrochromism.

Research on aromatic polyamides containing triphenylamine (B166846) units, which are structurally analogous to the dianilino-p-xylene moiety, has demonstrated this principle effectively. These polymers exhibit stable and reversible color changes upon electrochemical oxidation. For example, a polyamide film can switch from a colorless or pale yellowish neutral state to yellow and then to blue as the applied potential is increased. This behavior is attributed to the formation of stable radical cations and dications along the polymer chain.

The key electrochemical and electrochromic properties of a polyamide containing a related triphenylamine core are summarized in the table below. The multiple, reversible oxidation waves observed in cyclic voltammetry are characteristic of the multiple redox-active centers in the molecule.

PropertyValue
First half-wave oxidation potential (E½)0.39-0.47 V
Second half-wave oxidation potential (E½)0.64-0.72 V
Third half-wave oxidation potential (E½)1.02-1.13 V
Color in neutral stateColorless / Pale Yellowish
Color in first oxidized stateYellow
Color in second oxidized stateBlue
Transmittance change (ΔT%) at 443 nmup to 59%
Transmittance change (ΔT%) at 1080 nmup to 79%

Data derived from studies on analogous triphenylamine-based polyamides.

This redox activity also forms the basis for the development of electrochemical sensors. A polymer film containing the dianilino-p-xylene unit can be coated onto an electrode. When this electrode is exposed to an analyte that can interact with the redox-active sites (either by oxidizing or reducing them), a change in the electrical signal (e.g., current or potential) can be detected. This allows for the sensitive and selective detection of various chemical species.

Investigation of Structure-Property Relationships in this compound-Based Polymers

The incorporation of the this compound moiety into polymer chains has a profound impact on the resulting material's properties, including its solubility, thermal stability, and mechanical characteristics. Understanding these structure-property relationships is crucial for designing materials tailored for specific applications.

Solubility: The flexible, non-planar structure of the dianilino-p-xylene unit can significantly enhance the solubility of otherwise rigid and intractable aromatic polymers. The kinking of the polymer chain by the methylene spacers disrupts the close packing that often leads to high crystallinity and poor solubility. This improved processability allows for the formation of high-quality films and coatings from solution.

The following table summarizes the thermal properties of a series of aromatic polyamides synthesized from a diamine with a triphenylamine-like core and various aromatic dicarboxylic acids.

PolymerGlass Transition Temperature (°C)10% Weight-Loss Temperature (°C)Char Yield at 800 °C in N₂ (%)
Polyamide 6a25755072
Polyamide 6b28756075
Polyamide 6c27555574
Polyamide 6d26855873
Polyamide 6e28056576

Data derived from studies on analogous triphenylamine-based polyamides. scbt.com

These data illustrate that even with the introduction of flexible linkages, the resulting polyamides maintain high thermal stability, with decomposition temperatures well above 500°C. The bulky, propeller-like shape of the dianilino groups further contributes to high glass transition temperatures by restricting segmental motion of the polymer chains.

Mechanical Properties: The incorporation of the dianilino-p-xylene unit can lead to polymers that are not only thermally stable and soluble but also mechanically robust. The ability to cast these polymers from solution into transparent and flexible films is a significant advantage. The entanglement of the polymer chains, facilitated by their non-planar structure, contributes to the toughness and durability of the resulting materials.

Catalytic Applications and Coordination Chemistry of Alpha,alpha Dianilino P Xylene

Ligand Design and Synthesis Using alpha,alpha'-Dianilino-p-xylene for Transition Metal Catalysis

The synthesis of this compound itself is documented, providing a foundational building block for potential ligand development. The presence of two secondary amine nitrogen atoms and a rigid p-xylene (B151628) backbone presents theoretical possibilities for its use as a chelating or bridging ligand in transition metal catalysis. However, specific reports on the synthesis of its metal complexes for catalytic purposes are scarce.

Chelation Properties with Various Metal Centers

The two nitrogen donor atoms in this compound are separated by a rigid p-phenylene spacer and two methylene (B1212753) groups. This arrangement makes it a potentially flexible ligand capable of coordinating to a single metal center in a bidentate fashion, forming a large chelate ring. Alternatively, it could act as a bridging ligand, coordinating to two different metal centers. The steric bulk of the two phenyl groups on the nitrogen atoms would likely influence the coordination geometry and the stability of the resulting metal complexes.

While general principles of coordination chemistry suggest that this ligand could form complexes with a variety of transition metals (e.g., copper, palladium, nickel, rhodium), there is a lack of specific experimental data in the scientific literature detailing the synthesis, isolation, and structural characterization of such complexes. Studies on analogous flexible ligands derived from p-xylylenediamine have shown the formation of both discrete coordination complexes and coordination polymers, with the final structure depending on the metal ion and reaction conditions. rsc.org

Exploration in Asymmetric Catalysis

The parent molecule, this compound, is achiral. To be applied in asymmetric catalysis, it would need to be modified to introduce chirality. This could be achieved, for example, by using a chiral aniline (B41778) derivative in its synthesis or by modifying the xylene backbone. Once a chiral version of the ligand is obtained, its complexes with transition metals could potentially be used to catalyze asymmetric reactions.

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. While numerous P,N-ligands and other nitrogen-based ligands have been successfully employed in a wide range of asymmetric transformations, there are no specific reports of catalysts derived from this compound being used for this purpose.

Role of this compound in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Secondary amines are a common functional group in many organocatalysts, often acting as a key component in enamine or iminium ion catalysis.

Theoretically, the secondary amine functionalities in this compound could participate in organocatalytic cycles. However, the structure of the molecule, with its two amine groups, might lead to the formation of undesired side products or complex reaction mixtures. More importantly, there is no published research that specifically describes the use of this compound or its derivatives as a primary organocatalyst. The development of organocatalysts often focuses on more rigid and well-defined chiral scaffolds to ensure high stereoselectivity, a feature that the parent this compound lacks.

Formation of Metal-Organic Frameworks (MOFs) with this compound Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs are highly dependent on the geometry and functionality of the organic linker. The linear and ditopic nature of this compound makes it a potential candidate as a linker in the synthesis of MOFs. Its flexibility, stemming from the methylene groups, could lead to the formation of dynamic or "soft" porous materials.

However, a search of the existing literature and crystallographic databases does not reveal any reported MOF structures that utilize this compound as the primary organic linker. Research on MOFs has explored a vast array of linker molecules, but this specific compound appears to be an unexamined option. Studies on structurally similar flexible ligands, such as those derived from p-xylylenediamine with different functional groups, have demonstrated their ability to form coordination polymers and, in some cases, porous materials. rsc.org

Electrocatalytic and Photocatalytic Applications of its Complexes

Complexes of transition metals with nitrogen-containing ligands are widely studied for their electrocatalytic and photocatalytic properties, particularly for applications such as CO2 reduction and hydrogen evolution. The electronic properties of the ligand play a crucial role in mediating electron transfer processes and stabilizing key intermediates in the catalytic cycle.

While there is extensive research on bimetallic nickel-cyclam complexes linked by p-xylene for CO2 reduction and various complexes for photocatalytic hydrogen evolution, there is no specific data available for complexes of this compound in these applications. researchgate.netmdpi.com The potential of its metal complexes in these areas remains purely speculative without experimental investigation.

Biomedical and Pharmaceutical Research Trajectories Utilizing Alpha,alpha Dianilino P Xylene

Investigation as a Core Scaffold for Drug Discovery and Lead Optimization

The alpha,alpha'-Dianilino-p-xylene molecule possesses several features that make it an attractive starting point, or scaffold, for drug discovery and lead optimization. researchgate.net A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be attached to create a library of new compounds with diverse biological activities. The process of modifying a known active compound to improve its properties is known as lead optimization. researchgate.net

The key attributes of the this compound scaffold include:

Symmetry: The symmetrical nature of the molecule can offer specific binding interactions with dimeric proteins or receptor sites.

Aromatic Rings: The presence of three aromatic rings (one p-xylene (B151628) and two phenyl groups) provides a framework for pi-stacking interactions with biological targets, a common feature in many drug-receptor binding events.

Secondary Amine Linkers: The secondary amine groups are crucial as they can be readily modified to introduce a wide variety of substituents, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are central to the process of lead optimization. researchgate.net

The general approach to utilizing this scaffold would involve synthesizing a library of derivatives where the aniline (B41778) rings or the secondary amine protons are replaced with different chemical moieties. These new compounds would then be screened against a panel of biological targets to identify "hit" compounds with desired activity. Subsequent rounds of synthesis and screening would aim to optimize these hits into "lead" compounds with improved potency and drug-like properties.

While direct examples for this compound are scarce, the principle is well-established for other diaryl compounds. For instance, diaryl pyrimidines are recognized as privileged structures for the development of Non-Nucleosidic Reverse Transcriptase Inhibitors (NNRTIs) used in anti-HIV therapy. nih.gov Similarly, novel diarylpyridine derivatives have been designed and evaluated as inhibitors of tubulin polymerization for anticancer applications. nih.gov These examples highlight the potential of the diaryl motif, present in this compound, to serve as a valuable scaffold in medicinal chemistry.

Table 1: Potential Modifications of the this compound Scaffold for Drug Discovery

Modification SitePotential SubstituentsDesired Outcome
Aniline RingsHalogens, Alkyl groups, Methoxy groups, Nitro groupsModulate electronic properties and steric interactions
Secondary AminesAcylation, AlkylationAlter hydrogen bonding and introduce new functional groups
p-Xylene RingIntroduction of substituentsFine-tune overall molecular shape and properties

Precursor in the Synthesis of Biologically Active Molecules

The chemical structure of this compound makes it a viable precursor for the synthesis of more complex, biologically active molecules. Its synthesis typically starts from α,α′-dihalo-p-xylene (e.g., α,α′-dibromo-p-xylene) and aniline. This same starting material, α,α′-dibromo-p-xylene, has been used to synthesize a series of benzylic diamines that have demonstrated antifungal activity. oup.com

In one study, various primary amines were reacted with α,α′-dibromo-p-xylene to produce N,N'-disubstituted-p-xylylenediamines. oup.com These compounds were then tested for their ability to control pathogenic infections in plants. This demonstrates that the core p-xylene diamine structure can be a building block for molecules with specific biological functions.

Following this logic, this compound could be used to generate a variety of derivatives. For example, the secondary amines can be further functionalized, or the aniline rings can be subjected to electrophilic substitution reactions to introduce additional chemical diversity. These reactions could lead to the creation of novel compounds with potential applications in areas such as antimicrobial or anticancer research. The synthesis of biologically active compounds from readily available precursors is a fundamental strategy in medicinal chemistry. mdpi.com

Exploration of Enzyme Inhibition and Receptor Binding Mechanisms of Derivatives

Derivatives of the this compound scaffold could be investigated as potential inhibitors of various enzymes or as ligands for specific receptors. The structural flexibility and the presence of multiple aromatic rings and hydrogen bond donors/acceptors allow for potential interactions with the active sites of enzymes or the binding pockets of receptors.

For instance, many enzyme inhibitors feature aromatic moieties that engage in hydrophobic and pi-stacking interactions within the enzyme's active site. By modifying the substituents on the aniline rings of this compound, it might be possible to design derivatives that selectively bind to and inhibit the activity of specific enzymes. Studies on synthetic amino acid derivatives have shown their potential to inhibit digestive enzymes like pancreatic lipase (B570770) and α-glucosidase, highlighting the therapeutic potential of enzyme inhibitors in metabolic disorders. nih.gov

Similarly, the interaction of small molecules with receptors is a cornerstone of pharmacology. The three-dimensional arrangement of the aromatic rings and the amine linkers in derivatives of this compound could allow them to fit into the binding sites of various receptors, potentially acting as agonists or antagonists. The study of ligand-receptor interactions often involves creating a series of related compounds to understand the structure-activity relationship (SAR), which defines how chemical structure relates to biological activity. nih.gov

Table 2: Potential Biological Targets for Derivatives of this compound

Target ClassPotential ApplicationRationale
KinasesAnticancerMany kinase inhibitors possess diaryl structures. nih.gov
ProteasesAntiviral, Anti-inflammatoryAromatic groups can interact with active site residues. nih.gov
G-protein coupled receptors (GPCRs)Various therapeutic areasThe scaffold's 3D shape may fit into GPCR binding pockets.
Nuclear ReceptorsMetabolic diseases, InflammationLipophilic nature may allow for interaction with these intracellular receptors.

Applications as Fluorescent Probes in Biological Imaging

Fluorescent probes are indispensable tools in modern biology and medicine, allowing for the visualization of biological processes in real-time. nih.gov The design of such probes often involves a fluorophore (a molecule that emits light) linked to a recognition unit that targets a specific biomolecule or cellular environment.

The this compound scaffold contains multiple aromatic rings, which are fundamental components of many fluorescent molecules. While the intrinsic fluorescence of the parent compound may be weak, chemical modifications could enhance its photophysical properties. For example, the introduction of specific electron-donating and electron-accepting groups can tune the excitation and emission wavelengths.

Furthermore, the secondary amine linkers could serve as reaction sites for attaching moieties that respond to specific biological analytes or environmental changes (e.g., pH, metal ions, reactive oxygen species). This could lead to the development of "turn-on" or "turn-off" fluorescent probes, where the fluorescence is modulated upon binding to the target. The development of fluorescent probes based on various scaffolds, such as rhodamine-TPE and pyochelin, illustrates the versatility of this approach. rsc.orgfigshare.com

Although no specific use of this compound as a fluorescent probe is currently reported, its structural components suggest a potential for development in this area. Research would involve synthesizing derivatives and characterizing their spectroscopic properties, followed by evaluating their utility in cellular imaging experiments.

Future Directions and Emerging Research Avenues for Alpha,alpha Dianilino P Xylene

Pushing the Boundaries of Synthesis: The Quest for Efficiency and Selectivity

Future research into the synthesis of alpha,alpha'-Dianilino-p-xylene and its derivatives will undoubtedly focus on the development of novel methodologies that offer enhanced efficiency, selectivity, and sustainability. A key area of exploration lies in the advancement of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. orgsyn.orgyu.edu This powerful C-N bond-forming reaction is highly suitable for coupling aryl halides or triflates with amines and can be optimized for the synthesis of N,N'-diaryl-p-xylylenediamines. organic-chemistry.orgresearchgate.net

Future synthetic strategies will likely target:

Greener Catalytic Systems: Moving beyond traditional palladium catalysts to more sustainable and cost-effective alternatives, such as those based on earth-abundant metals.

Lower Catalyst Loadings: Developing highly active catalysts that can be used in minimal quantities, reducing cost and potential metal contamination in the final product. nih.gov

Expanded Substrate Scope: Creating catalytic systems that tolerate a wider range of functional groups on both the aniline (B41778) and p-xylene (B151628) moieties, allowing for the synthesis of a diverse library of derivatives with tailored properties. organic-chemistry.org

An example of a potential optimized synthesis is the palladium-catalyzed amination of α,α'-dichloro-p-xylene with aniline using a specialized ligand system that promotes high yields and selectivity under mild conditions.

New Frontiers in Materials Science: Unlocking Novel Applications

The structural characteristics of this compound, particularly its electron-rich aromatic rings and nitrogen atoms, make it a promising candidate for various applications in emerging materials science fields. The most significant of these is in the realm of organic electronics, specifically as a hole-transporting material (HTM) in perovskite solar cells (PSCs). nih.govmdpi.comnih.gov The function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode, a critical process for high-performance solar cells.

Future research in this area should focus on:

Tuning Optoelectronic Properties: Systematically modifying the chemical structure of this compound to optimize its highest occupied molecular orbital (HOMO) energy level for better alignment with the valence band of perovskite materials. This can be achieved by introducing electron-donating or electron-withdrawing groups on the aniline rings.

Enhancing Hole Mobility: Investigating how structural modifications influence the packing of the molecules in the solid state, which in turn affects hole mobility. The goal is to design derivatives with improved charge transport characteristics.

Improving Stability: Developing derivatives with enhanced thermal and photochemical stability to improve the long-term operational lifetime of perovskite solar cells.

The potential of this compound and its derivatives extends beyond PSCs to other areas of materials science, including:

Organic Light-Emitting Diodes (OLEDs): As a component in the hole-injection or hole-transport layers.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Electrochromic Devices: Leveraging the reversible redox properties of the dianilino-p-xylene core.

Illuminating Mechanisms: Advanced Characterization Techniques

A deep understanding of the structure-property-performance relationships of this compound-based materials is crucial for their rational design and optimization. This necessitates the application of a suite of advanced characterization techniques to probe their electronic, optical, and charge-transport properties at a fundamental level.

Key techniques for future in-depth mechanistic understanding include:

Electrochemical Impedance Spectroscopy (EIS): A powerful non-destructive technique to investigate charge transfer resistance at interfaces, charge carrier recombination kinetics, and capacitance in devices like perovskite solar cells. orgsyn.orgyu.edudrughunter.comnih.govorganic-chemistry.org By analyzing the impedance response over a range of frequencies, researchers can build equivalent circuit models to quantify key performance-limiting factors. nih.gov

Transient Absorption Spectroscopy (TAS): This ultrafast spectroscopic technique allows for the direct observation of photogenerated charge carriers (electrons and holes) and their dynamics on femtosecond to microsecond timescales. nih.govyoutube.com TAS can provide critical insights into charge generation, transport, and recombination processes within a material or device.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for predicting the geometric and electronic structures of this compound derivatives. nih.gov These theoretical studies can guide synthetic efforts by predicting HOMO/LUMO energy levels, ionization potentials, and electron affinities, thereby pre-screening candidates for specific applications.

Technique Information Gained Relevance to this compound
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance, recombination kinetics, capacitanceOptimizing performance in perovskite solar cells
Transient Absorption Spectroscopy (TAS)Charge carrier dynamics (generation, transport, recombination)Understanding fundamental photophysical processes
Density Functional Theory (DFT)Geometric and electronic structure, energy levelsGuiding the design of new derivatives with tailored properties

The Digital Revolution in Chemistry: AI and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials discovery, and the exploration of this compound derivatives is no exception. These computational tools can significantly accelerate the design-synthesis-test cycle.

Future research directions integrating AI and ML include:

High-Throughput Virtual Screening: Employing ML models to predict the properties of vast virtual libraries of this compound derivatives. This allows for the rapid identification of promising candidates for synthesis and experimental validation, saving significant time and resources.

Predictive Property Modeling: Training neural networks and other ML algorithms on existing experimental data to develop models that can accurately predict key properties such as HOMO/LUMO levels, hole mobility, and stability. nih.gov

Autonomous Discovery Platforms: In the long term, the development of "self-driving labs" where AI algorithms not only design new molecules but also control robotic systems to synthesize and test them in a closed loop, leading to accelerated discovery of optimal materials.

Bridging Disciplines: The Interface of Chemistry, Materials Science, and Biology

The structural motif of a central aromatic core linked to two amine-containing groups, as found in this compound, is a common feature in many biologically active molecules. This opens up exciting avenues for interdisciplinary research at the intersection of chemistry, materials science, and biology.

Future exploratory research in this area could involve:

Antimicrobial and Antifungal Agents: Investigating the potential of this compound derivatives as antimicrobial or antifungal agents. organic-chemistry.orgnanobioletters.comresearchgate.netresearchgate.netacs.org The synthesis and screening of a library of derivatives against various bacterial and fungal strains could lead to the discovery of new therapeutic leads.

Enzyme Inhibition: Exploring the possibility that these compounds could act as inhibitors for specific enzymes. nih.gov Their rigid structure could allow for specific binding to the active sites of enzymes implicated in disease.

Bioisosteric Replacement in Drug Design: Utilizing the p-xylene diamine scaffold as a bioisostere for other functional groups in known drug molecules. drughunter.comnih.govdrughunter.com This strategy could lead to new drug candidates with improved pharmacokinetic or pharmacodynamic properties.

Cytotoxicity Studies: Evaluating the cytotoxic properties of new derivatives against various cancer cell lines to identify potential anticancer agents. nih.gov

This interdisciplinary approach, combining the synthetic versatility of organic chemistry with the screening and evaluation methods of biology, could unlock entirely new application areas for the this compound scaffold.

Q & A

Q. What are the optimal synthetic pathways for alpha,alpha'-Dianilino-p-xylene to achieve high purity and yield?

  • Methodological Answer: The compound (C₂₀H₂₀N₂, CAS 13170-62-2) is typically synthesized via nucleophilic substitution between p-xylylene dihalides and aniline derivatives. Key parameters include:
  • Temperature: 80–100°C to balance reaction kinetics and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst: Base catalysts (e.g., K₂CO₃) deprotonate aniline for efficient coupling .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for removing unreacted aniline or dimeric byproducts .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of This compound?

  • Methodological Answer:
  • ¹H NMR: Expect aromatic proton signals at δ 6.8–7.2 ppm (aniline rings) and δ 4.0–4.5 ppm (CH₂ groups bridging aromatic rings). Integration ratios should reflect 16 aromatic protons and 4 aliphatic protons .
  • FTIR: Peaks at ~3400 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm amine and aromatic moieties. Absence of ~1700 cm⁻¹ (C=O) rules out oxidation byproducts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer: Discrepancies in thermal decomposition temperatures (e.g., 220°C vs. 250°C) may arise from impurities or measurement conditions. To address this:
  • Controlled DSC/TGA: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation pathways.
  • Batch Comparison: Compare stability across synthesis batches with identical purification protocols to identify impurity-driven variability .

Q. How can computational chemistry (DFT, MD simulations) predict the supramolecular assembly behavior of This compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate intermolecular interaction energies (e.g., π-π stacking, hydrogen bonding) to model crystal packing.
  • Molecular Dynamics (MD): Simulate solvent effects on self-assembly in toluene or chloroform. Key parameters include force fields (e.g., OPLS-AA) and solvation models (e.g., SPC/E water) .
    Validate predictions with X-ray crystallography or AFM imaging of thin films .

Q. What statistical approaches are suitable for analyzing discrepancies in catalytic activity data when This compound is used as a ligand?

  • Methodological Answer:
  • Error Source Analysis: Use ANOVA to compare catalytic efficiency across reaction conditions (e.g., solvent polarity, temperature).
  • Correlation Testing: Apply Pearson’s r to assess relationships between ligand purity (HPLC data) and catalytic turnover numbers (TONs).
  • Outlier Detection: Leverage Grubbs’ test to identify anomalous data points caused by uncontrolled variables (e.g., trace moisture) .

Experimental Design & Data Validation

Q. How to design a robust study investigating the solvent-dependent fluorescence quenching of This compound?

  • Methodological Answer:
  • Variable Control: Test solvents with varying polarity indices (e.g., hexane, THF, DMSO) while keeping concentration (1 mM) and excitation wavelength (λ = 320 nm) constant.
  • Quencher Titration: Use Stern-Volmer plots to quantify quenching efficiency with known quenchers (e.g., nitrobenzene).
  • Reproducibility: Triplicate measurements with fresh stock solutions to minimize photodegradation effects .

Q. What protocols ensure ethical and safe handling of This compound in laboratory settings?

  • Methodological Answer:
  • Hazard Mitigation: Use fume hoods and PPE (gloves, lab coats) due to potential skin sensitization risks (per OSHA guidelines).
  • Waste Disposal: Neutralize amine-containing waste with dilute HCl before disposal.
  • Allergy Screening: Implement pre-exposure health assessments for researchers, as recommended in occupational health frameworks .

Data Presentation & Publication Guidelines

Q. How should researchers present conflicting crystallographic data for This compound in publications?

  • Methodological Answer:
  • Transparency: Report all unit cell parameters (a, b, c, angles) and refinement statistics (R-factors) for each crystal structure.
  • Discussion: Attribute discrepancies to polymorphism or solvent inclusion during crystallization. Use CCDC deposition numbers for public data access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.